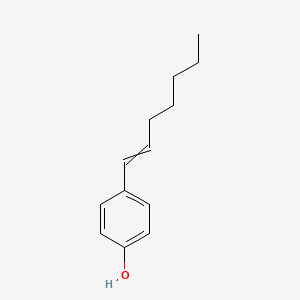
4-(Hept-1-EN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hept-1-EN-1-YL)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a heptenyl group attached to the fourth carbon of the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hept-1-EN-1-YL)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide as the starting material, which undergoes substitution with a nucleophile under specific conditions . Another method involves the Ullmann reaction, where p-bromoanisole and imidazole are used as raw materials, and the reaction is carried out under the conditions of a catalyst, alkali, and a reaction solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hept-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert phenols into cyclohexanols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-(Hept-1-EN-1-YL)phenol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hept-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the phenol ring can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the heptenyl group may interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(Hept-1-yl)phenol: Similar structure but with a saturated heptyl group instead of the unsaturated heptenyl group.
4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on the phenol ring.
Uniqueness
4-(Hept-1-EN-1-YL)phenol is unique due to the presence of the unsaturated heptenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
70139-37-6 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-hept-1-enylphenol |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h6-11,14H,2-5H2,1H3 |
InChI Key |
DRAVTYHHOIJUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


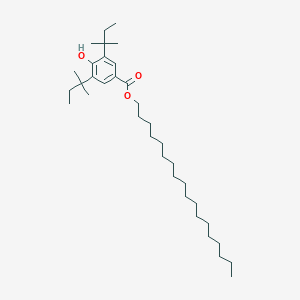
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
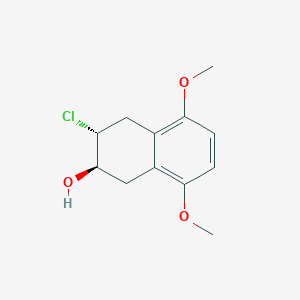
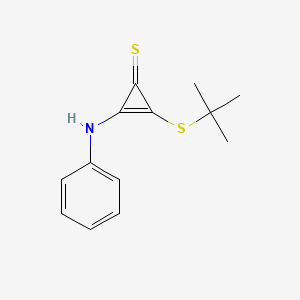

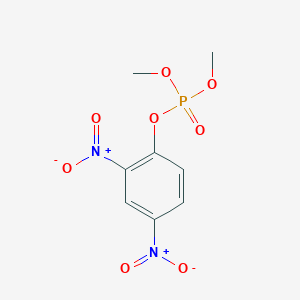
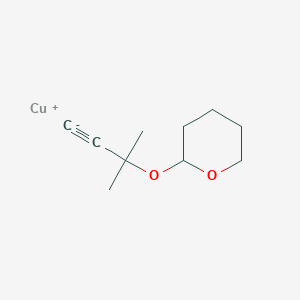
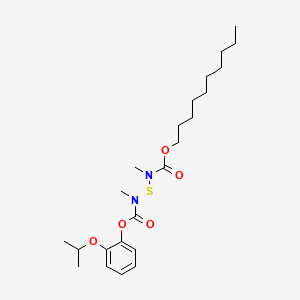
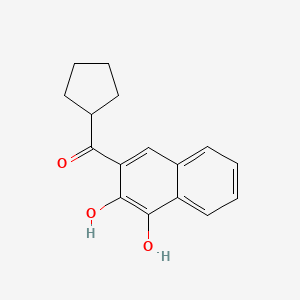
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)

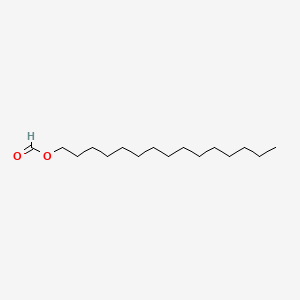
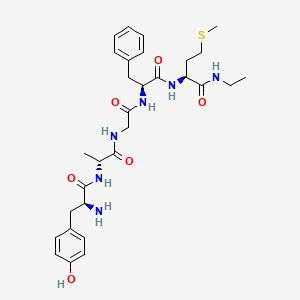
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
